molecular formula C10H17N B155186 Piperidine, 1-(1-cyclopenten-1-yl)- CAS No. 1614-92-2

Piperidine, 1-(1-cyclopenten-1-yl)-

Cat. No. B155186
CAS RN: 1614-92-2
M. Wt: 151.25 g/mol
InChI Key: SWSBEBHRHKHUHH-UHFFFAOYSA-N
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Description

Piperidine, 1-(1-cyclopenten-1-yl)- is a cyclic compound that belongs to the class of organic compounds known as amines. It has a molecular weight of 151.2487 and is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.


Synthesis Analysis

Piperidine synthesis involves a variety of methods including N-heterocyclization of primary amines with diols, chlorination of amino alcohols, and cyclocondensation in an alkaline aqueous medium . A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines .


Molecular Structure Analysis

The molecular structure of Piperidine, 1-(1-cyclopenten-1-yl)- consists of a piperidine ring attached to a cyclopentene ring . The molecular formula is C10H17N .


Chemical Reactions Analysis

Piperidine and its derivatives are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial for the synthesis of biologically active piperidines .


Physical And Chemical Properties Analysis

Piperidine, 1-(1-cyclopenten-1-yl)- has a molecular weight of 151.2487 . More detailed physical and chemical properties such as boiling point, melting point, solubility, and spectral data may be available from specialized chemical databases or safety data sheets .

Scientific Research Applications

Electrochemical Oxidation Studies

  • The electrochemical oxidation of N-[1-Methyl-2:3-dihydroxy-cyclopenten(2)-ylidene(4)] piperidinium betaine, a compound related to "Piperidine, 1-(1-cyclopenten-1-yl)-", was studied, revealing an irreversible two-electron process leading to fragmentation products (Joslin & Baigrie, 1981).

Synthesis Methods

  • A novel synthesis method for 3-(Pyrrolidin-1-yl)piperidine, demonstrating the compound's significance in medicinal chemistry, was developed (Smaliy et al., 2011).

Potential Substance P Antagonists

  • Cyclopenta[c]piperidines and Pyrrolo[3,4-c]piperidines, related to "Piperidine, 1-(1-cyclopenten-1-yl)-", were synthesized with potential substance P antagonist activity (Wu et al., 2000).

Chemical Reactions with Lysine

  • Piperidine's interaction products in the glucose/lysine model system were investigated, showing its reactivity and formation of various compounds including piperidine moieties (Nikolov & Yaylayan, 2010).

Dopamine and Serotonin Receptor Profiles

  • Compounds including 1-(1-cyclopenten-1-yl)piperidine were synthesized and analyzed for their crystal structures, revealing their dual dopamine D2 and serotonin 5-HT1A receptor profiles (Ullah et al., 2015).

Inhibition of Pathogenicity

  • Piperidine showed potential in inhibiting the enteropathogenicity of Salmonella typhimurium, suggesting its use in antimicrobial treatment strategies (Köhler et al., 2002).

Corrosion Inhibition

  • The corrosion inhibition properties of piperidine derivatives on iron were examined, providing insights into their potential applications in material science (Kaya et al., 2016).

Safety And Hazards

Piperidine, 1-(1-cyclopenten-1-yl)- should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid getting the substance in eyes, on skin, or on clothing . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The future directions of Piperidine, 1-(1-cyclopenten-1-yl)- research could involve further exploration of its pharmacological applications, particularly in the field of cancer treatment . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(cyclopenten-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h6H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSBEBHRHKHUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167145
Record name Piperidine, 1-(1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-(1-cyclopenten-1-yl)-

CAS RN

1614-92-2
Record name Piperidine, 1-(1-cyclopenten-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Piperidine (4.0 g, 46.9 8 mmol) was added to a solution of cyclopentanone Compound 1a (4.0 g, 46.50 mmol) in benzene (100 mL) at ambient temperature under a N2 atmosphere. The mixture was refluxed at 80° C. for 5 hrs using a Dean Stark apparatus, then concentrated to dryness to provide 1-cyclopent-1-enyl-piperidine Compound 1b (7.0 g) as a crude oil which was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine, 1-(1-cyclopenten-1-yl)-

Citations

For This Compound
4
Citations
T Payum - Curr. Bot, 2020 - pdfs.semanticscholar.org
Solanum spirale Roxb. is abundantly grown in eastern Himalayan regions. The shoot is used as a vegetable as well as medicine to control high blood pressure. The present study was …
Number of citations: 3 pdfs.semanticscholar.org
IH Nock, WE Amlabu, D Mohanakrishnan… - Parasitology …, 2018 - search.ebscohost.com
The plant kingdom continues to hold great promise for the eradication of Malaria infection following the challenges of insecticide resistance by the vector mosquito, drug resistance by …
Number of citations: 0 search.ebscohost.com
H Durak - Energy Conversion and Management, 2015 - Elsevier
Thermochemical conversion processes such as supercritical fluid extraction and pyrolysis are used for producing biofuel from biomass. Supercritical fluid extraction process under …
Number of citations: 49 www.sciencedirect.com
AR Cherkasov, M Jonsson, V Galkin - Journal of Molecular Graphics and …, 1999 - Elsevier
In this work, a new topological approach based on simple matrix algebra is introduced to explore substituent effects at the level of atomic additivity in the absence of significant …
Number of citations: 28 www.sciencedirect.com

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